Home > Products > Screening Compounds P79651 > Demethylcotinine
Demethylcotinine - 5980-06-3

Demethylcotinine

Catalog Number: EVT-431697
CAS Number: 5980-06-3
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Demethylcotinine is a major metabolite of nicotine, primarily found in the urine of tobacco smokers. [, ] It belongs to the class of pyridines and is considered a degradation product of the pyrrolidine ring of nicotine. [] Demethylcotinine serves as a valuable biomarker for assessing nicotine exposure and studying nicotine metabolism in both humans and animals. [, ]

Nicotine

  • Relevance: Nicotine is a precursor to demethylcotinine in the metabolic pathway. Nicotine undergoes demethylation to form nornicotine, which is then oxidized to demethylcotinine. [, , , , , ]

Nornicotine

  • Relevance: Nornicotine is an intermediary compound in the metabolic pathway from nicotine to demethylcotinine. Nornicotine is formed by demethylation of nicotine and is subsequently oxidized to form demethylcotinine. [, , , , ]

Cotinine

  • Relevance: Cotinine is structurally related to demethylcotinine, with the key difference being the presence of a methyl group on the pyrrolidine ring in cotinine, which is absent in demethylcotinine. Both are metabolites in the nicotine degradation pathway. [, , , , , , , ]

Hydroxycotinine

  • Relevance: Hydroxycotinine is a further metabolized product of cotinine, which itself is structurally similar to demethylcotinine. The presence of hydroxycotinine in studies investigating demethylcotinine highlights the interconnected nature of nicotine's metabolic breakdown. [, , , ]

γ-(3-pyridyl)-γ-oxo-N-methylbutyramide

  • Relevance: Like demethylcotinine, γ-(3-pyridyl)-γ-oxo-N-methylbutyramide is a product of the pyrrolidine ring breakdown in both nicotine and cotinine. This suggests a shared pathway and highlights the step-by-step degradation of nicotine. [, ]

3-Pyridylacetic acid

  • Relevance: 3-Pyridylacetic acid represents the final stage in the complete degradation of the pyrrolidine ring in nicotine, a pathway that demethylcotinine is also a part of. [, , , ]

γ-(3-pyridyl)-γ-aminobutyric acid

  • Relevance: As a nornicotine metabolite, γ-(3-pyridyl)-γ-aminobutyric acid provides insight into the parallel pathway of nornicotine degradation, branching from demethylcotinine formation but still relevant to the overall metabolism of nicotine. []

γ-(3-Pyridyl)-γ-oxobutyric acid

  • Relevance: This compound, arising from cotinine, showcases an alternative pathway in the degradation of the pyrrolidine ring, a process that also yields demethylcotinine. []

γ-3-pyridyl-y-hydroxybutyric acid

  • Relevance: This compound is part of the degradative pathway of cotinine, showcasing the further metabolic steps that occur after the formation of compounds like demethylcotinine. []

4-(3-Pyridyl)butyric acid

  • Relevance: Though not definitively isolated, the potential presence of 4-(3-Pyridyl)butyric acid further illustrates the complex breakdown of the nicotine molecule, a process in which demethylcotinine is a key intermediate. []
Synthesis Analysis

Methods of Synthesis
Demethylcotinine can be synthesized through various methods, primarily involving the demethylation of cotinine. The most common approach includes:

  1. Enzymatic Demethylation: This method utilizes liver enzymes such as cytochrome P450 to catalyze the removal of a methyl group from cotinine, resulting in demethylcotinine.
  2. Chemical Methods: Chemical demethylation can be achieved using reagents such as boron tribromide or lithium aluminum hydride under controlled conditions. These reactions typically require specific temperature and pressure parameters to optimize yield and purity.

The reaction conditions often involve:

  • Temperature: Generally maintained at room temperature to moderate heat (around 50-60°C) depending on the reagent used.
  • Solvent: Common solvents include dichloromethane or ethanol, which help dissolve the reactants and facilitate the reaction.
Molecular Structure Analysis

Molecular Structure
Demethylcotinine has a molecular formula of C9H10N2O and a molecular weight of approximately 162.19 g/mol. Its structure features a pyridine ring with an attached butanamide side chain, similar to that of cotinine but lacking one methyl group.

Structural Characteristics:

  • Functional Groups: The compound contains an amine group (-NH) and a carbonyl group (C=O), which are critical for its biological activity.
  • 3D Structure: The spatial arrangement of atoms allows for specific interactions with biological targets, influencing its pharmacological properties.
Chemical Reactions Analysis

Involved Chemical Reactions
Demethylcotinine participates in several chemical reactions, particularly in metabolic pathways:

  1. Hydroxylation Reactions: It can undergo hydroxylation to produce various hydroxy derivatives, which may have different biological activities.
  2. Conjugation Reactions: The compound can also be conjugated with glucuronic acid or sulfate, enhancing its solubility for excretion.

Key Reaction Parameters:

  • Enzymatic Reactions: Typically occur in liver microsomes at physiological pH (around 7.4).
  • Chemical Reactions: Often require specific catalysts and may involve temperature variations for optimal conversion rates.
Mechanism of Action

Mechanism of Action
Demethylcotinine acts primarily as a nicotine metabolite with potential pharmacological effects. Its mechanism involves:

  1. Receptor Interaction: It interacts with nicotinic acetylcholine receptors, albeit with lower affinity compared to nicotine and cotinine.
  2. Metabolic Pathways: As a metabolite, it may influence the pharmacokinetics of nicotine by modulating its effects through competitive inhibition or allosteric modulation.

Relevant Data:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Demethylcotinine typically appears as a light yellow crystalline solid.
  • Melting Point: The melting point ranges from 61 to 63 °C.
  • Solubility: It is soluble in organic solvents like dichloromethane and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • The compound exhibits stability under normal conditions but may degrade under extreme pH or temperature variations.
  • It shows characteristic absorption in infrared spectroscopy due to its functional groups.
Applications

Scientific Applications
Demethylcotinine serves various roles in scientific research:

  1. Biomarker Studies: It is used as a biomarker for tobacco exposure and metabolism studies, providing insights into smoking behavior and nicotine dependence.
  2. Toxicology Research: Investigating its role in the formation of tobacco-specific nitrosamines helps understand cancer risk associated with tobacco use.
  3. Pharmacological Research: Its interaction with nicotinic receptors makes it a subject of interest in studying potential therapeutic applications related to nicotine addiction and withdrawal symptoms.
Biosynthesis and Metabolic Pathways of Demethylcotinine

Enzymatic Demethylation of Cotinine in Mammalian Systems

Demethylcotinine (also known as nornicotine) is primarily formed through the N-demethylation of cotinine, a major nicotine metabolite. This reaction constitutes a critical phase in the pyrrolidine ring degradation pathway of nicotine. The process is catalyzed by cytochrome P450 enzymes, with CYP2A6 identified as the principal human enzyme responsible for cotinine demethylation [2] [6]. The reaction mechanism involves oxidative cleavage of the methyl group attached to the pyrrolidine nitrogen, producing formaldehyde as a byproduct alongside demethylcotinine [5] [6].

The catalytic efficiency of CYP2A6 toward cotinine is substantial, with in vitro studies demonstrating a Michaelis constant (Km) of approximately 50-100 μM and a maximal velocity (Vmax) ranging between 2-5 nmol/min/nmol P450 in human liver microsomes [6] [9]. This enzymatic demethylation occurs predominantly in the liver due to high CYP2A6 expression, though extrahepatic sites (e.g., respiratory epithelium) contribute minimally [1] [10]. The reaction exhibits strict stereo-selectivity for the S-(-)-cotinine enantiomer, mirroring the preference observed in nicotine metabolism [6].

Table 1: Enzymatic Characteristics of Cotinine Demethylation to Demethylcotinine

Enzyme SystemKm (μM)Vmax (nmol/min/nmol P450)Catalytic Efficiency (Vmax/Km)Primary Tissue
Human CYP2A650-1002-50.04-0.05Liver
Human CYP2A1320-400.5-1.50.025-0.0375Lung

Role of CYP2A6 in Demethylcotinine Formation and Variability

CYP2A6 is genetically polymorphic, with over 40 star alleles identified, leading to significant interindividual variability in demethylcotinine formation [2] [8]. Key genetic variants impacting enzyme function include:

  • Loss-of-function alleles: CYP2A6*4 (gene deletion), CYP2A6*2 (L160H substitution), and CYP2A6*20 (frameshift mutation) result in absent or nonfunctional enzyme, severely impairing demethylcotinine formation [2] [8] [10]. Individuals homozygous for these alleles (e.g., *4/*4) exhibit negligible demethylcotinine production.
  • Reduced-function alleles: CYP2A6*9 (promoter SNP, reduced expression), CYP2A6*7 (I471T), CYP2A6*17 (V365M), and CYP2A6*35 (N438Y) are associated with intermediate enzyme activity and consequently, reduced rates of cotinine demethylation [2] [8] [9].
  • Increased-function alleles: CYP2A6*1B (3'UTR conversion) and gene duplications (CYP2A6*1X2A/B) are linked to enhanced enzyme expression or copy number, leading to faster cotinine demethylation [8].

Population genetics significantly influence variant distribution. For instance, CYP2A6*4 (null) reaches frequencies of 15-20% in East Asians but is rare (<4%) in Caucasians and Africans. Conversely, CYP2A6*17 (reduced function) is prevalent (7-11%) in African populations [2] [8].

Beyond genetics, non-genetic factors modulate CYP2A6 activity:

  • Induction: Phenobarbital and rifampicin induce CYP2A6 expression via the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), potentially increasing demethylcotinine formation [1] [10].
  • Inhibition: Compounds like methoxsalen, tranylcypromine, and pilocarpine act as direct CYP2A6 inhibitors, while the nicotine Δ5′(1′)iminium ion (a nicotine metabolite) acts as a mechanism-based inactivator [6] [10].
  • Physiological Factors: Hepatic CYP2A6 expression and activity are higher in females compared to males, likely due to estrogen-mediated induction. Nonalcoholic fatty liver disease (NAFLD) is also associated with elevated CYP2A6 activity [9].

Table 2: Impact of Common CYP2A6 Genetic Variants on Cotinine Demethylation Activity

CYP2A6 Allelers ID(s)Functional ImpactAllele Frequency Range (%)Effect on Demethylcotinine Formation
*1A (Ref)-Normal Function-Baseline
*1B-↑ mRNA stability?11-65 (Ethnicity dependent)Increased
*2rs1801272Substantially ↓ Activity0-5.3Severely Decreased
*4-Gene Deletion (No enzyme)0.1-24Absent
*7rs5031017↓ Activity0-13Decreased
*9rs28399433↓ Expression5.2-23Decreased
*17rs28399454Substantially ↓ Activity0-11Severely Decreased
*20rs28399444Frameshift/Truncated Protein0-1.7Absent/Severely Decreased
*1X2A/B-Gene Duplication (↑ Expression)0-1.7Increased

Interspecies Differences in Pyrrolidine Ring Degradation Pathways

The metabolic fate of the pyrrolidine ring, including demethylcotinine formation and further degradation, exhibits marked species differences:

  • Humans and Primates: Demethylation of cotinine to demethylcotinine (nornicotine) is a well-established pathway, primarily catalyzed by CYP2A6. Demethylcotinine undergoes further oxidation, primarily hydroxylation, though its downstream metabolites are less well-characterized than those of nicotine and cotinine in humans [3] [5].
  • Rodents (Rats and Mice): Cotinine N-demethylation occurs but is significantly less prominent than in humans. Rodents rely more heavily on alternative cotinine clearance pathways, particularly glucuronidation (forming cotinine glucuronide) and to a lesser extent, C-oxidation (e.g., to trans-3'-hydroxycotinine) catalyzed by enzymes other than CYP2A6 (e.g., CYP2B) [3] [5]. Furthermore, rodents exhibit a greater capacity for ring cleavage of the pyrrolidine moiety of nicotine and cotinine at different positions, leading to diverse metabolites like norcotinine and gamma-aminobutyric acid (GABA) analogues, pathways that are quantitatively minor in humans [5].
  • Rabbits: Early studies suggested rabbit liver microsomes possess activity for converting the nicotine Δ5′(1′)iminium ion (a precursor to cotinine) to cotinine, a step typically catalyzed by cytosolic aldehyde oxidase in other mammals [6]. This hints at potential species-specific contributions of different enzyme systems to pyrrolidine ring metabolism.

The underlying reasons for these interspecies differences include:

  • Differential CYP2A Expression/Activity: Humans express high levels of functional hepatic CYP2A6, crucial for cotinine demethylation. Rodents lack a direct ortholog with identical substrate specificity and catalytic efficiency toward cotinine. CYP2A enzymes in rodents may have different catalytic roles [5] [10].
  • Divergent Detoxification Pathways: Glucuronidation plays a more dominant role in cotinine elimination in many non-primate species compared to oxidative N-demethylation [3].
  • Variation in Ring-Opening Enzymes: The enzymatic machinery responsible for cleaving the pyrrolidine ring (e.g., specific amidases or oxidases) differs in activity and specificity across species [5].

Metabolic Convergence of Nicotine and Nornicotine Derivatives

Demethylcotinine (nornicotine) represents a key point of convergence between nicotine metabolism and the direct metabolism of nornicotine itself. Nornicotine is both a secondary metabolite of nicotine (via nicotine → cotinine → demethylcotinine) and a primary alkaloid present in tobacco and certain plants (e.g., Nicotiana species) [5].

  • Convergent Biosynthesis from Nicotine: The established pathway involves CYP2A6-mediated oxidation of nicotine to the nicotine Δ5′(1′)iminium ion, which is then converted to cotinine, predominantly by aldehyde oxidase. Cotinine is subsequently demethylated by CYP2A6 to yield demethylcotinine (nornicotine) [2] [6].
  • Direct Nornicotine Metabolism: Exogenous nornicotine (whether derived from tobacco or synthesized) undergoes metabolic transformations similar to those observed for the nornicotine generated endogenously from nicotine. The primary metabolic routes include:
  • Oxidation: Catalyzed primarily by CYP2A6 (and potentially other CYPs like CYP2B6), forming N'-oxides and hydroxylated derivatives (e.g., 4-hydroxy- and 5'-hydroxynornicotine) [5].
  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate nornicotine at the pyrrolidine nitrogen, forming quaternary N-glucuronides, a significant detoxification and elimination pathway [3].
  • Shared Metabolic Intermediates: Downstream metabolites of both nicotine-derived and directly introduced nornicotine overlap significantly. For example, hydroxylated nornicotines and their glucuronide conjugates are common end products regardless of the precursor origin [5]. This convergence complicates the precise attribution of biomarkers solely to nicotine metabolism versus direct nornicotine exposure in individuals using tobacco products. Demethylcotinine serves as a biomarker for both CYP2A6-mediated cotinine demethylation and exposure to nornicotine itself.

Properties

CAS Number

5980-06-3

Product Name

Demethylcotinine

IUPAC Name

(5S)-5-pyridin-3-ylpyrrolidin-2-one

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/t8-/m0/s1

InChI Key

FXFANIORDKRCCA-QMMMGPOBSA-N

SMILES

C1CC(=O)NC1C2=CN=CC=C2

Canonical SMILES

C1CC(=O)NC1C2=CN=CC=C2

Isomeric SMILES

C1CC(=O)N[C@@H]1C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.